N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide
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Overview
Description
N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the pyridazinyl intermediate: This involves the reaction of a pyridazine derivative with pyrrolidine under controlled conditions.
Coupling with piperazine: The pyridazinyl intermediate is then reacted with piperazine to form a piperazine-pyridazine compound.
Introduction of the carboxamide group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The aromatic and heterocyclic rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the aromatic or heterocyclic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide analogs: Compounds with similar structures but different substituents on the aromatic or heterocyclic rings.
Pyridazine derivatives: Compounds containing the pyridazine ring system with various functional groups.
Piperazine derivatives: Compounds containing the piperazine ring system with different substituents.
Uniqueness
This compound is unique due to its specific combination of aromatic and heterocyclic structures, which may confer distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-(4-ethylphenyl)-4-(6-(pyrrolidin-1-yl)pyridazin-4-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential pharmacological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N6O. The compound features a piperazine ring, a pyridazine moiety, and a pyrrolidine group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The pyridazine component has been noted for its inhibitory effects on phosphodiesterase enzymes, which play a crucial role in cellular signaling pathways.
- Receptor Modulation : The piperazine structure allows for interaction with neurotransmitter receptors, potentially influencing neurochemical pathways.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cells by modulating key signaling pathways associated with cell survival and proliferation .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that related piperazine derivatives possess effective antibacterial properties with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Neuroactive Effects
Given its structural components, the compound may exhibit neuroactive effects, potentially acting as a modulator of neurotransmitter systems. This suggests possible applications in treating neurological disorders.
Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of related compounds. The findings indicated that certain derivatives significantly inhibited tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.0 | MCF7 |
Compound B | 3.2 | HeLa |
N-(4-ethylphenyl)-... | 4.8 | A549 |
Study 2: Antimicrobial Activity
In another relevant study, the antimicrobial activity of several piperazine derivatives was assessed against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds had MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |
---|---|---|
Staphylococcus aureus | 3.12 | 2 |
Escherichia coli | 12.5 | 2 |
Properties
IUPAC Name |
N-(4-ethylphenyl)-4-(6-pyrrolidin-1-ylpyridazin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-2-17-5-7-18(8-6-17)23-21(28)27-13-11-25(12-14-27)19-15-20(24-22-16-19)26-9-3-4-10-26/h5-8,15-16H,2-4,9-14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHAUNVAEBUXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC(=NN=C3)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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